Methylendiresorcin
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Overview
Description
Methylendiresorcin is an organic compound known for its unique chemical properties and applications in various scientific fields It is a derivative of resorcinol, characterized by the presence of methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylendiresorcin can be synthesized through several methods. One common approach involves the reaction of resorcinol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a methylene bridge between the two hydroxyl groups of resorcinol. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methylendiresorcin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Scientific Research Applications
Methylendiresorcin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylendiresorcin involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Methylendiresorcin can be compared with other resorcinol derivatives, such as:
Hydroquinone: Known for its use in skin-lightening products, hydroquinone has a similar structure but different functional properties.
Catechol: Another resorcinol derivative, catechol is used in the synthesis of various chemicals and pharmaceuticals.
Phloroglucinol: This compound is used in the treatment of gastrointestinal disorders and has distinct chemical properties compared to this compound.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(2,6-dihydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6,14-17H,7H2 |
InChI Key |
FQIQHGPPOGJBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CC2=C(C=CC=C2O)O)O |
Origin of Product |
United States |
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